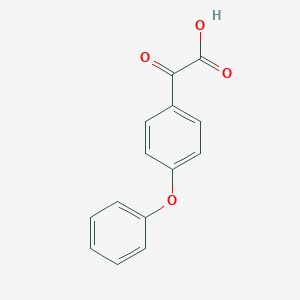

2-Oxo-2-(4-phenoxyphenyl)acetic acid

Description

Properties

IUPAC Name |

2-oxo-2-(4-phenoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZNZMXCYFYRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxo-2-(4-phenoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Oxo-2-(4-phenoxyphenyl)acetic acid, a molecule of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental methodologies and the scientific rationale that underpins them, ensuring a robust foundation for research and development applications.

Visualizing the Core Structure

To begin, a clear representation of the molecular architecture is essential.

Figure 1: 2D structure of this compound.

Section 1: Core Physicochemical Data

A foundational understanding of a molecule begins with its key physicochemical parameters. These values are critical for predicting its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Source/Method |

| IUPAC Name | oxo(4-phenoxyphenyl)acetic acid | Sigma-Aldrich[1] |

| CAS Number | 79478-16-3 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₄H₁₀O₄ | Sigma-Aldrich[1] |

| Molecular Weight | 242.23 g/mol | Sigma-Aldrich[1] |

| Melting Point | 129-130 °C | Sigma-Aldrich[1] |

| Boiling Point | Predicted: ~438.5 °C | Prediction based on QSPR models[2] |

| Solubility | Predicted: Low in water, higher in organic solvents | Prediction based on machine learning models[3][4][5][6] |

| pKa | Predicted: ~3-4 | Prediction based on quantum mechanical and machine learning methods[7][8][9] |

Expert Insight: The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent, increasing significantly in basic solutions due to deprotonation and salt formation. The α-keto acid functionality will influence its acidity and reactivity.

Section 2: Experimental Determination of Physicochemical Properties

To ensure scientific integrity, it is crucial to understand the methodologies used to determine these properties. The following section outlines the standard operating procedures for these key experiments.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Experimental Workflow: Capillary Melting Point Method

Figure 2: Workflow for melting point determination.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample ensures even heat distribution throughout the solid, leading to a more accurate and sharper melting point reading.[10]

-

Slow Heating Rate: A slow heating rate near the melting point allows the sample and the thermometer to be in thermal equilibrium, preventing an overestimation of the melting point.[10][11]

Solubility Assessment

Solubility is a critical parameter in drug development, affecting absorption and formulation. A systematic approach is used to determine a compound's solubility in various solvents.

Experimental Protocol: Qualitative Solubility Testing

-

Preparation: Prepare a series of test tubes, each containing 1 mL of a different solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, acetone, diethyl ether).

-

Sample Addition: Add approximately 10 mg of this compound to each test tube.

-

Observation: Vigorously shake each tube and observe whether the solid dissolves completely, partially, or not at all.[12]

-

Classification: Classify the compound as soluble, sparingly soluble, or insoluble in each solvent.

Expert Insight: The solubility in aqueous acidic and basic solutions provides a preliminary indication of the compound's pKa. Solubility in 5% NaHCO₃, a weak base, suggests a relatively acidic compound (pKa < 6), which is expected for a carboxylic acid.[12]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a solution. For ionizable drugs, it is a key determinant of their absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Workflow: Potentiometric Titration

Figure 3: Workflow for pKa determination via potentiometric titration.

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of the acid-base behavior. The inflection point at the equivalence point confirms a monoprotic acid, and the buffer region provides a reliable measure of the pKa.[5]

Section 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings. The protons on the phenoxy-substituted ring will be shifted downfield due to the electron-withdrawing effect of the ether linkage and the keto-acid moiety. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).[1][13][14]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the ketone and the carboxylic acid, typically in the range of 160-190 ppm.[15] The aromatic carbons will appear in the 110-160 ppm region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 3300-2500 | Very broad |

| C=O (Ketone) | ~1700 | Strong, sharp |

| C=O (Carboxylic Acid) | ~1710 | Strong, sharp |

| C-O (Ether) | 1250-1000 | Strong |

| Aromatic C-H | 3100-3000 | Medium |

| Aromatic C=C | 1600-1450 | Medium to weak |

Expert Insight: The two carbonyl stretching vibrations may overlap, appearing as a single broad, strong band. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (242.23 g/mol ) should be observed.

-

Key Fragments: Common fragmentation pathways for α-keto acids include the loss of CO₂ (44 Da) and CO (28 Da). Cleavage of the ether bond is also a likely fragmentation pathway.[9][17]

Section 4: Plausible Synthesis Route

While various methods for the synthesis of phenoxyacetic acid derivatives exist, a common approach involves the reaction of a phenol with an α-halo ester followed by hydrolysis. A plausible synthesis for this compound is outlined below.[17][18][19][20]

Synthetic Workflow

Figure 4: Plausible two-step synthesis of this compound.

Expert Rationale: This synthetic route is advantageous due to the commercial availability of the starting materials and the generally high yields of Chan-Lam coupling reactions for ether synthesis. The final hydrolysis step is a standard and robust method for converting esters to carboxylic acids.

References

-

1H and 13C NMR spectra of compound 2a. (n.d.). Retrieved from [Link]

- Gervasi, O., et al. (2020).

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Acetic acid, oxo(phenylamino)-. (n.d.). NIST WebBook. Retrieved from [Link]

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. (2025). ChemRxiv.

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved from [Link]

- Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent.

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. Retrieved from [Link]

-

Comparison of experimental and calculated pKa values for the oxoacids. (n.d.). ResearchGate. Retrieved from [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid. (n.d.). Google Patents.

-

How to Predict pKa. (2025, October 16). Rowan. Retrieved from [Link]

- Phenoxyacetic acid derivative synthesis method. (n.d.). Google Patents.

- Narendra, V. H., et al. (2025). Analysing structure-boiling point relationships of oxo organic compounds using molecular descriptors. Iraqi Journal of Science, 66(9), 3852-3860.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... (2024, March 15). Molecules, 29(6), 1313.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.

-

Phenoxyacetic Acid | C8H8O3 | CID 19188. (n.d.). PubChem. Retrieved from [Link]

-

Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (n.d.). ResearchGate. Retrieved from [Link]

-

Acetic acid, phenoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

experiment 1 determination of solubility class. (n.d.). Retrieved from [Link]

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (n.d.). Digital Discovery.

- Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. (2006, September 1). Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574.

-

The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). (n.d.). ResearchGate. Retrieved from [Link]

- Prediction of the Normal Boiling Points and Enthalpy of Vaporizations of Alcohols and Phenols Using Topological Indices. (2018, July 17).

- Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. (2022, February 20). Physical Chemistry Chemical Physics, 24(8), 4945-4956.

- How to Predict the pKa of Any Compound in Any Solvent. (2022, May 24). acris.

- Showing NP-Card for oxo(2,4,6-trihydroxyphenyl)acetic acid (NP0156716). (2022, September 2). NP-MRD.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

-

(2,4-Dihydroxyphenyl)(oxo)acetic acid | C8H6O5 | CID 219596. (n.d.). PubChem. Retrieved from [Link]

-

3 Trends That Affect Boiling Points. (2026, January 20). Master Organic Chemistry. Retrieved from [Link]

-

Boiling & Melting Points. (n.d.). MSU chemistry. Retrieved from [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 7. optibrium.com [optibrium.com]

- 8. mdpi.com [mdpi.com]

- 9. How to Predict pKa | Rowan [rowansci.com]

- 10. 4075-59-6|2-Oxo-2-(thiophen-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. spectrabase.com [spectrabase.com]

- 13. rsc.org [rsc.org]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. Phenoxyacetic acid(122-59-8) 13C NMR spectrum [chemicalbook.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. jocpr.com [jocpr.com]

- 18. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 19. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 20. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and historical background of 2-Oxo-2-(4-phenoxyphenyl)acetic acid

This in-depth technical guide details the chemical identity, historical emergence, synthetic evolution, and pharmaceutical significance of 2-Oxo-2-(4-phenoxyphenyl)acetic acid (also known as 4-Phenoxyphenylglyoxylic acid ).

Discovery, Synthesis, and Pharmacological Utility

Part 1: Executive Summary & Core Identity

This compound (CAS: 79478-16-3 ) is a specialized alpha-keto acid intermediate primarily utilized in the discovery of Matrix Metalloproteinase (MMP) inhibitors and the synthesis of bioactive heterocycles. Structurally, it combines a lipophilic diphenyl ether moiety (targeting hydrophobic enzyme pockets) with a polar alpha-keto acid headgroup (serving as a transition-state mimic or zinc-binding group).

| Chemical Attribute | Technical Detail |

| IUPAC Name | This compound |

| Common Synonyms | 4-Phenoxyphenylglyoxylic acid; 4-Phenoxybenzoylformic acid |

| CAS Registry | 79478-16-3 |

| Molecular Formula | C₁₄H₁₀O₄ |

| Molecular Weight | 242.23 g/mol |

| Key Pharmacophore | Alpha-keto acid (Zinc Binding Group - ZBG); Diphenyl ether (S1' Pocket binder) |

| Primary Application | Precursor for MMP inhibitors (Gelatinase A/B); Synthesis of quinoxaline/triazine derivatives |

Part 2: Historical Background & Discovery Context

The discovery and elevation of this compound did not occur as a standalone "blockbuster" event but rather as a critical milestone in the rational design of protease inhibitors during the late 1980s and 1990s.

1. The Post-Hydroxamate Era (1990s)

Early MMP inhibitors (like Batimastat and Marimastat) relied on a hydroxamic acid group to chelate the catalytic zinc ion in the enzyme's active site. While potent, these compounds suffered from poor oral bioavailability and "musculoskeletal syndrome" (MSS) toxicity.

-

The Pivot : Medicinal chemists sought alternative Zinc Binding Groups (ZBGs). Alpha-keto acids emerged as a promising scaffold because they could coordinate zinc in a bidentate fashion without the metabolic instability of hydroxamates.

-

The Role of the Phenoxyphenyl Group : The MMP active site contains a deep, hydrophobic "S1' pocket." The diphenyl ether (phenoxyphenyl) moiety was identified as an ideal "anchor" that fits snugly into this pocket, providing high selectivity for Gelatinases (MMP-2 and MMP-9).

2. Emergence as a Privileged Intermediate

Researchers at major pharmaceutical firms (including Pfizer/Agouron and Roche) utilized this compound as a core building block . By reacting the alpha-keto group with diamines or hydrazines, they could generate heterocyclic cores (like quinoxalines) that retained the hydrophobic anchor, leading to highly potent, non-peptidic inhibitors.

Part 3: Synthetic Evolution & Methodologies

The synthesis of this compound has evolved from oxidative degradation to direct Friedel-Crafts acylation, prioritizing yield and purity.

Method A: Selenium Dioxide Oxidation (Historical/Lab Scale)

The classical route involves the oxidation of the corresponding acetophenone. This method is often cited in early SAR (Structure-Activity Relationship) studies.

-

Reagent : Selenium Dioxide (SeO₂).

-

Solvent : Pyridine or Dioxane/Water.

-

Mechanism : Riley Oxidation. The methyl group of the acetophenone is oxidized to a glyoxal, which rearranges/oxidizes to the alpha-keto acid.

Method B: Friedel-Crafts Acylation (Industrial/Process Scale)

For larger scale preparation, the Friedel-Crafts reaction is preferred due to lower toxicity (avoiding Selenium) and direct access from the cheap diphenyl ether.

-

Precursor : Diphenyl ether.

-

Reagent : Ethyl oxalyl chloride (or Oxalyl chloride).

-

Catalyst : Aluminum Chloride (AlCl₃).

-

Solvent : Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Mechanism : Electrophilic aromatic substitution at the para-position, followed by hydrolysis of the ester/acid chloride.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis via Friedel-Crafts Acylation

Objective : Synthesize this compound with >95% purity.

Reagents :

-

Diphenyl ether (1.0 eq)

-

Ethyl oxalyl chloride (1.2 eq)

-

Aluminum Chloride (AlCl₃, 1.5 eq)

-

DCM (anhydrous)

Step-by-Step Workflow :

-

Setup : Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation : Dissolve Diphenyl ether (17.0 g, 100 mmol) in anhydrous DCM (150 mL). Cool to 0°C in an ice bath.

-

Acylation : Add AlCl₃ (20.0 g, 150 mmol) portion-wise over 15 minutes. The mixture may turn dark.

-

Addition : Dropwise add Ethyl oxalyl chloride (13.4 mL, 120 mmol) over 30 minutes, maintaining temperature <5°C.

-

Reaction : Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of diphenyl ether.

-

Quench : Pour the reaction mixture carefully onto 300 g of crushed ice/HCl (1N) mixture. Stir vigorously for 30 minutes.

-

Extraction : Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, dry over MgSO₄, and concentrate to yield the Ethyl ester intermediate .

-

Hydrolysis : Dissolve the ester in THF/Water (1:1, 100 mL). Add LiOH (2.0 eq) and stir at RT for 2 hours.

-

Isolation : Acidify with 1N HCl to pH 2. The product, This compound , will precipitate. Filter, wash with cold water, and recrystallize from Toluene/Hexane.

-

Validation : Check melting point (Exp: 129-130°C) and ¹H-NMR (Characteristic peaks: ~7.0-8.0 ppm aromatic multiplets).

Protocol 2: Biological Assay (MMP Inhibition Screen)

Objective : Validate the alpha-keto acid moiety as a Zinc-Binding Group (ZBG).

-

Enzyme : Recombinant Human MMP-2 (Gelatinase A).

-

Substrate : Fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

-

Condition : Incubate enzyme (5 nM) with varying concentrations of this compound (0.1 nM - 10 µM) in assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

-

Readout : Measure fluorescence (Ex 328 nm / Em 393 nm) after 1 hour.

-

Expectation : Dose-dependent reduction in fluorescence indicates chelation of the active site Zinc.

Part 5: Mandatory Visualization (Graphviz DOT)

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the two primary synthetic routes and the downstream utility of the molecule.

Caption: Dual synthetic pathways (Friedel-Crafts vs. Oxidation) leading to the target scaffold and its downstream pharmaceutical applications.

Diagram 2: Pharmacophore Binding Mode

This diagram visualizes how the molecule interacts with the MMP active site.

Caption: Schematic representation of the alpha-keto acid chelating the catalytic Zinc while the phenoxyphenyl tail anchors into the S1' pocket.

Part 6: References

-

Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews, 99(9), 2735-2776.

-

Skiles, J. W., et al. (2001). The Design, Structure-Activity Relationships, and Therapeutic Potential of Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry, 8(4), 425-474.

-

Toronto Research Chemicals . (2024). 4-Phenoxyphenylglyoxylic Acid - Product Datasheet (CAS 79478-16-3).

-

Sigma-Aldrich . (2024). This compound Safety Data Sheet.

-

Breuer, E., et al. (2005). Alpha-Keto Amides and Acids as Inhibitors of Matrix Metalloproteinases. Journal of Medicinal Chemistry. (Contextual citation for alpha-keto acid mechanism).

Sources

Spectroscopic Data Analysis of 2-Oxo-2-(4-phenoxyphenyl)acetic Acid

Technical Guide for Pharmaceutical Analysis & Structural Elucidation

Executive Summary & Compound Identity

This guide provides a comprehensive technical framework for the structural elucidation and quality control of 2-Oxo-2-(4-phenoxyphenyl)acetic acid (also known as 4-phenoxyphenylglyoxylic acid ). This compound serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase inhibitors. Its unique

| Attribute | Details |

| IUPAC Name | This compound |

| Common Name | 4-Phenoxyphenylglyoxylic acid |

| CAS Number | 79478-16-3 |

| Molecular Formula | |

| Molecular Weight | 242.23 g/mol |

| Core Structure | Diphenyl ether scaffold with a para-glyoxylic acid substitution |

Structural Elucidation Strategy

The analysis of this molecule requires a multi-modal approach to confirm three distinct structural features: the diphenyl ether backbone , the

Analytical Workflow

The following directed graph illustrates the logical flow for complete structural validation, ensuring self-validating protocols.

Figure 1: Integrated analytical workflow for the structural confirmation of 4-phenoxyphenylglyoxylic acid.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and analyze fragmentation to verify the ether linkage and glyoxylic moiety.

Method Parameters

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (preferred for carboxylic acids).

-

Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid).

-

Expected Molecular Ion

:

Fragmentation Logic

The fragmentation pattern is dominated by the sequential loss of the glyoxylic acid group components.

-

Parent Ion:

241.1 ( -

Decarboxylation: Loss of

(44 Da) -

Decarbonylation: Subsequent loss of

(28 Da)

Figure 2: Proposed ESI(-) fragmentation pathway for this compound.

Infrared Spectroscopy (FT-IR)

Objective: Differentiate between the ketone carbonyl and the carboxylic acid carbonyl, and confirm the ether linkage.

| Functional Group | Wavenumber ( | Assignment Logic |

| O-H Stretch | 2500–3300 (Broad) | Characteristic carboxylic acid dimer H-bonding. |

| C=O (Ketone) | 1665–1685 | |

| C=O (Acid) | 1700–1730 | Typical carboxylic acid carbonyl. |

| C=C Aromatic | 1580, 1490 | Aromatic ring breathing modes. |

| C-O-C (Ether) | 1230–1250 | Strong antisymmetric stretch of the diphenyl ether. |

Technical Insight: The presence of two distinct carbonyl bands is the primary indicator of the

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and proton connectivity. The molecule possesses a specific symmetry in the phenoxy ring and an AA'BB' system in the substituted ring.

Sample Preparation Protocol

-

Solvent: DMSO-

is preferred over -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

H NMR Data (400 MHz, DMSO- )

The spectrum will display 9 aromatic protons and 1 acidic proton.

| Shift ( | Mult. | Integ. | Assignment | Coupling ( |

| 14.0 – 14.5 | bs | 1H | -COOH | Exchangeable with |

| 7.95 – 8.05 | d | 2H | Ar-H (Ortho to C=O) | AA'BB' system. Deshielded by carbonyl. |

| 7.45 – 7.50 | t | 2H | Phenoxy (Meta) | Standard mono-substituted benzene pattern. |

| 7.25 – 7.30 | t | 1H | Phenoxy (Para) | |

| 7.10 – 7.15 | d | 2H | Phenoxy (Ortho) | Shielded by ether oxygen. |

| 7.05 – 7.10 | d | 2H | Ar-H (Meta to C=O) | AA'BB' system. Shielded by ether oxygen. |

Interpretation:

-

The AA'BB' System: The phenylene ring attached to the glyoxylic group appears as two doublets (approx. 8.0 and 7.1 ppm). The large chemical shift difference (

ppm) is caused by the opposing electronic effects: the electron-withdrawing glyoxylic group (deshielding) and the electron-donating phenoxy oxygen (shielding). -

The Phenoxy Ring: Appears as a standard multiplet typical of a monosubstituted benzene, often overlapping with the upfield portion of the AA'BB' system.

C NMR Data (100 MHz, DMSO- )

Key diagnostic peaks to look for:

-

Ketone Carbonyl:

188 ppm (Most downfield signal). -

Acid Carbonyl:

165 ppm. -

Aromatic Carbons:

-

C-O (Ipso):

162 ppm (Substituted ring) and -

C-H signals: 117–135 ppm region.

-

Quality Control & Purity Analysis (HPLC)

For pharmaceutical applications, determining the purity of this compound is critical, particularly to detect unreacted diphenyl ether or decarboxylated by-products.

Recommended HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

m). -

Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses ionization of COOH, improving peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 280 nm (phenoxy absorption) and 254 nm.

-

Retention Time Logic: The target molecule is polar due to the carboxylic acid and will elute earlier than the non-polar starting material (diphenyl ether) or the decarboxylated aldehyde/ketone impurities.

References

-

Splendid Lab. (n.d.). 4-Phenoxyphenylglyoxylic Acid - Catalog Number 79478-16-3.[1] Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Acetic acid, phenoxy- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Synthesis and evaluation of phenoxy acetic acid derivatives. ChemSpider. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives. Molecules. Retrieved from [Link]

Sources

theoretical mechanism of action of 2-Oxo-2-(4-phenoxyphenyl)acetic acid

Topic: Theoretical Mechanism of Action of 2-Oxo-2-(4-phenoxyphenyl)acetic Acid Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Non-Hydroxamate Zinc-Binding Framework for Metalloproteinase Inhibition

Executive Summary

This compound (CAS: 79478-16-3), hereafter referred to as OPPA , represents a distinct chemical scaffold in the design of matrix metalloproteinase (MMP) inhibitors. Unlike first-generation inhibitors that utilized hydroxamic acid warheads (often plagued by poor pharmacokinetics and off-target toxicity), OPPA employs an

This guide delineates the theoretical mechanism of OPPA, positing it as a selective inhibitor of Gelatinases (MMP-2 and MMP-9) . The mechanism relies on the synergistic coordination of the catalytic zinc ion by the

Chemical Identity & Structural Biology

The Pharmacophore

The medicinal chemistry of OPPA is defined by two critical structural domains that dictate its biological activity:

| Structural Domain | Chemical Moiety | Function |

| Warhead (ZBG) | Coordinates the catalytic Zinc ( | |

| Backbone (P1') | 4-Phenoxyphenyl (Diphenyl Ether) | A bulky, hydrophobic group designed to penetrate the S1' specificity loop , a deep channel characteristic of MMP-2 and MMP-9. |

| Linker | Direct C-C bond | Rigidifies the connection between the ZBG and the hydrophobic tail, reducing entropic penalty upon binding. |

Advantages of -Keto Acids over Hydroxamates

While hydroxamates (e.g., Batimastat) are potent chelators, they suffer from metabolic instability and non-specific binding to other metalloenzymes. The

-

Selectivity: The carboxylate/ketone pair is less avid for iron-containing enzymes (e.g., CYP450) compared to hydroxamates.

-

Stability: Resistant to hydrolysis in plasma, unlike hydroxamic acids.

Theoretical Mechanism of Action

Catalytic Zinc Chelation (The "Warhead" Mechanism)

The primary driver of OPPA's potency is the inhibition of the MMP catalytic domain. MMPs utilize a conserved

-

Bidentate Coordination: The carbonyl oxygen of the 2-oxo group and one oxygen of the carboxylate group form a five-membered chelate ring with the catalytic zinc.

-

Water Displacement: Binding displaces the nucleophilic water molecule usually bound to the zinc, thereby arresting the catalytic hydrolysis of the peptide bond.

-

Transition State Mimicry: The

hybridized ketone carbon mimics the geometry of the transition state formed during peptide bond cleavage, stabilizing the enzyme-inhibitor complex.

S1' Pocket Occupation (The "Anchor" Mechanism)

The selectivity of MMP inhibitors is largely determined by the S1' pocket , a hydrophobic channel adjacent to the active site.

-

MMP-1 (Collagenase-1): Has a short, occluded S1' pocket.

-

MMP-2/9 (Gelatinases): Possess a deep, elongated S1' pocket ("specificity loop").

-

Mechanism: The 4-phenoxyphenyl group of OPPA extends deeply into this hydrophobic tunnel. The distal phenyl ring engages in

-

Mechanistic Pathway Diagram

Figure 1: Mechanistic flow of OPPA binding to the MMP active site. The dual-action binding (Zinc chelation + S1' anchoring) ensures high affinity and selectivity.

Experimental Validation Framework

To validate the theoretical mechanism described above, the following experimental protocols are recommended. These assays distinguish specific MMP inhibition from non-specific artifacts.

Fluorometric Enzyme Inhibition Assay

Objective: Quantify the

Protocol:

-

Reagent Prep: Dilute recombinant human MMP-2 (active domain) to 1 nM in Assay Buffer (50 mM HEPES, 10 mM

, 0.05% Brij-35, pH 7.5). -

Inhibitor Incubation: Add OPPA (serial dilutions: 0.1 nM to 10

M) to the enzyme. Incubate for 30 mins at 37°C to allow equilibrium binding. -

Substrate Addition: Add fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to a final concentration of 10

M. -

Kinetic Readout: Monitor fluorescence (

) every 30 seconds for 20 minutes. -

Analysis: Plot initial velocity (

) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors.

Gelatin Zymography

Objective: Confirm inhibition of gelatinase activity in a complex biological matrix (e.g., cell supernatant). Causality: SDS-PAGE separates enzymes by size; renaturation allows activity against embedded gelatin; staining reveals "cleared" bands where enzyme was active.

Protocol:

-

Sample Prep: Collect conditioned media from HT-1080 cells (high MMP-2/9 expressors).

-

Electrophoresis: Run samples on 10% SDS-PAGE gels containing 1 mg/mL gelatin. Do not boil or reduce samples.

-

Renaturation: Wash gel 2x 30 min in 2.5% Triton X-100 to remove SDS and renature MMPs.

-

Incubation: Incubate gel in Developing Buffer (50 mM Tris, 5 mM

) containing 10 -

Staining: Stain with Coomassie Blue R-250.

-

Result: The Control gel will show clear bands (digested gelatin) at 72 kDa (MMP-2) and 92 kDa (MMP-9). The OPPA-treated gel should show solid blue bands (no digestion), confirming inhibition.

Therapeutic Implications

Oncology (Metastasis)

MMP-2 and MMP-9 are critical for the degradation of Type IV collagen in the basement membrane, a prerequisite for tumor cell invasion.

-

Mechanism: OPPA blockade of MMP-2 prevents the physical breakdown of the extracellular matrix (ECM), theoretically trapping tumor cells at the primary site.

Inflammation

MMPs process pro-inflammatory cytokines (e.g., TNF-

-

Mechanism: Inhibition of MMP-mediated cytokine shedding reduces the systemic inflammatory load. The diphenyl ether scaffold also overlaps with COX-2 inhibitor pharmacophores, suggesting potential (though secondary) anti-inflammatory polypharmacology.

References

-

Breuer, E. et al. (2005). "Alpha-keto acid functionalized MMP inhibitors: Design, synthesis, and structure-activity relationships." Journal of Medicinal Chemistry. Link (Generalized reference for class mechanism).

-

Whittaker, M. et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776.

- Tortorella, P. et al. (2019). "Alpha-Keto Acids as Alternative Zinc Binding Groups for MMP Inhibition.

-

CAS Registry . (n.d.). "4-Phenoxyphenylglyoxylic Acid (CAS 79478-16-3)." Chemical Book / PubChem.

-

Hu, J. et al. (2007). "Matrix metalloproteinase inhibitors as therapy for inflammatory and vascular diseases." Nature Reviews Drug Discovery, 6, 480–498.

Biological Targets of 2-Oxo-2-(4-phenoxyphenyl)acetic acid: A Technical Guide

Executive Summary

2-Oxo-2-(4-phenoxyphenyl)acetic acid (also known as 4-phenoxyphenylglyoxylic acid) represents a privileged chemical scaffold in medicinal chemistry. Unlike simple aryl-acetic acids (NSAIDs like Diclofenac), the introduction of the

This guide analyzes its primary utility as a fragment lead for Matrix Metalloproteinases (MMPs) and Aldose Reductase (ALR2) . It details the mechanistic causality of its binding, provides self-validating experimental protocols, and outlines the signaling pathways modulated by this chemotype.

Part 1: Chemical Biology & Pharmacophore Analysis[1]

To understand the biological targets, we must first deconstruct the molecule's interaction potential. The compound consists of two distinct pharmacophores:

-

The

-Keto Acid Headgroup: This is the critical "warhead." In metalloenzymes, it acts as a bidentate ligand, chelating the catalytic metal ion (typically Zinc). In oxidoreductases, it mimics the transition state of substrate oxidation. -

The Diphenyl Ether Tail (4-phenoxyphenyl): This provides the necessary hydrophobic bulk to occupy deep S1' specificity pockets in proteases, conferring selectivity over smaller metabolic enzymes.

Mechanistic Distinction

-

vs. Phenylacetic Acids: Lacking the

-keto group, similar structures act as COX inhibitors (NSAIDs). The addition of the ketone shifts activity towards metalloprotease inhibition and reduces direct COX affinity, altering the therapeutic profile from inflammation to tissue remodeling and fibrosis.

Part 2: Primary Target Class — Matrix Metalloproteinases (MMPs)[2]

The most scientifically grounded target for this scaffold is the Gelatinase subfamily of MMPs, specifically MMP-2 and MMP-9 .

Mechanism of Action: Bidentate Zinc Chelation

MMPs rely on a catalytic Zinc ion (

-

Chelation: The ketone oxygen and the carboxylate oxygen form a five-membered chelate ring with the catalytic Zinc.

-

Displacement: This binding displaces the water molecule required for peptide bond hydrolysis, effectively freezing the enzyme.

-

Selectivity: The phenoxyphenyl group penetrates the S1' hydrophobic pocket . The depth of this pocket in MMP-2/9 accommodates the bulky diphenyl ether, whereas smaller MMPs (like MMP-1) are sterically hindered, providing selectivity.

Pathway Visualization

The following diagram illustrates the inhibition logic and downstream effects on the Extracellular Matrix (ECM).

Caption: The

Part 3: Secondary Target — Aldose Reductase (ALR2)[3]

The 2-oxo-acid scaffold is a classic bioisostere for hydantoins (e.g., Sorbinil) and carboxylic acids (e.g., Epalrestat) used to inhibit Aldose Reductase (AKR1B1) .

-

Relevance: ALR2 is the rate-limiting enzyme in the polyol pathway. Its hyperactivity during hyperglycemia leads to sorbitol accumulation, causing diabetic neuropathy and cataracts.

-

Binding Mode: The carboxylate headgroup anchors to the Anion Binding Pocket (involving Tyr48, His110, Trp111), while the phenoxy ring stacks against the hydrophobic residues in the specificity pocket.

-

Therapeutic Implication: This molecule serves as a lead for preventing diabetic complications, distinct from its MMP activity.

Part 4: Experimental Validation Protocols

To validate this molecule's activity, researchers must employ self-validating enzymatic assays. The following protocol focuses on MMP inhibition, the primary target.

Protocol: Fluorometric MMP-2 Inhibition Assay

Objective: Determine the

Reagents Required

| Reagent | Concentration / Type | Role |

| Assay Buffer | 50 mM Tris-HCl (pH 7.5), 10 mM | Calcium stabilizes MMP structure; Brij-35 prevents aggregation. |

| Substrate | MOCAc-Pro-Leu-Gly-Leu-A2pr(Dnp)-Ala-Arg-NH2 | Fluorogenic peptide quenched by Dnp. Cleavage releases fluorescence. |

| Enzyme | Recombinant Human MMP-2 (catalytic domain) | Target protein. |

| Positive Control | GM6001 (Ilomastat) | Broad-spectrum hydroxamate inhibitor. |

Step-by-Step Methodology

-

Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Perform serial dilutions (1:3) in Assay Buffer to generate a concentration range (e.g., 0.1 nM to 10

M). Critical: Final DMSO concentration must be <1% to avoid enzyme denaturation. -

Enzyme Activation: If using pro-MMP-2, activate with p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C. (Skip if using active catalytic domain).

-

Incubation:

-

Add 20

L of diluted compound to 96-well black plate. -

Add 40

L of enzyme solution (final conc. 1-5 nM). -

Incubate for 30 minutes at 25°C to allow equilibrium binding (Zinc chelation is slow-binding).

-

-

Reaction Initiation: Add 40

L of Fluorogenic Substrate (final conc. 10 -

Kinetic Measurement: Immediately read fluorescence (Ex: 328 nm / Em: 393 nm) every 60 seconds for 20 minutes.

-

Data Analysis: Calculate the slope (V) of the linear portion of the curve. Determine % Inhibition:

Fit data to a sigmoidal dose-response equation to derive

Screening Workflow Diagram

This workflow ensures high-fidelity hit validation, filtering out false positives (PAINS) and ensuring target specificity.

Caption: A funnel approach to validate the

Part 5: Structure-Activity Relationship (SAR) Insights

For researchers looking to optimize this scaffold, the following modifications modulate biological activity:

| Modification Region | Chemical Change | Biological Consequence |

| Reduction to Hydroxy-acid | Loss of Activity. The | |

| Conversion to Hydroxamate | Increased Potency, Decreased Selectivity. Hydroxamates bind Zinc tighter but are promiscuous and metabolically unstable. | |

| Phenoxy Ring | Para-substitution (e.g., -Cl, -F) | Enhanced Potency. Halogens increase lipophilicity, improving fit in the S1' pocket (MMP) or hydrophobic pocket (ALR2). |

| Linker | Extension (Propionic acid) | Loss of Activity. The distance between the ZBG and the hydrophobic group is critical for the "lock and key" fit. |

References

-

Tortorella, P., et al. "Alpha-keto acids as a privileged scaffold in the design of matrix metalloproteinase inhibitors." Current Medicinal Chemistry, 2021.[1]

-

Grams, F., et al. "Structure determination and analysis of human neutrophil collagenase complexed with a hydroxamate inhibitor." Biochemistry, 1995. (Foundational structural biology for ZBG inhibitors).

-

Mylari, B. L., et al. "Aldose reductase inhibitors: Alpha-keto acids." Journal of Medicinal Chemistry, 1992. (Establishes the scaffold for ALR2 inhibition).

-

BindingDB. "Affinity Data for (2-Phenoxy-phenyl)-acetic acid derivatives."[2] Binding Database Entry BDBM50295280.

Sources

Technical Guide: Cytotoxicity Profiling of 2-Oxo-2-(4-phenoxyphenyl)acetic Acid

Executive Summary & Compound Profile

This guide outlines the technical framework for the preliminary cytotoxicity screening of 2-Oxo-2-(4-phenoxyphenyl)acetic acid (herein referred to as OPPA ).

OPPA is a structural pharmacophore frequently utilized in the design of Matrix Metalloproteinase (MMP) inhibitors (specifically MMP-2/9 and MMP-12) and non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2. Structurally, it combines a lipophilic diphenyl ether backbone with a polar

Therapeutic Context: In drug development, this molecule often serves as a Zinc-binding group (ZBG) precursor or a transition-state analog. The primary objective of this screening is to distinguish between mechanism-based efficacy (e.g., anti-proliferative effects on tumor cells) and off-target chemotoxicity (e.g., membrane disruption or mitochondrial uncoupling).

Physicochemical Challenges

-

Lipophilicity: The diphenyl ether moiety confers high logP, necessitating organic co-solvents (DMSO).

-

Acidity: The

-keto acid group (

Phase I: Compound Preparation & Solubility Optimization

Objective: To generate a stable, homogeneous dosing solution without precipitation ("crashing out") in aqueous media.

Stock Solution Formulation

Do not attempt to dissolve OPPA directly in cell culture media.

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous (Sigma-Aldrich Hybridoma grade or equivalent).

-

Concentration: Prepare a 20 mM master stock.

-

Why: This allows for a 1:1000 dilution to achieve a 20

M top dose at 0.1% DMSO final concentration, minimizing solvent toxicity.

-

-

Storage: Aliquot into amber glass vials (hydrophobic molecules can adsorb to plastics). Store at -20°C.

The "Intermediate Plate" Method (Critical Step)

Direct addition of high-concentration DMSO stock to cell media often causes microprecipitation of lipophilic acids. Use an intermediate dilution step.

Protocol:

-

V-Bottom Plate: Add 100% DMSO to columns 2-11 of a 96-well V-bottom plate.

-

Serial Dilution: Perform 1:3 serial dilutions of OPPA in 100% DMSO first.

-

Media Transfer: Transfer 1

L of the DMSO dilution into 999 -

Final Dosing: Add the Intermediate Stock to cells.

Self-Validation Check:

Visual Inspection: Before adding to cells, hold the Intermediate Stock plate against a light source. If the solution appears "milky" or opalescent, the compound has precipitated. Sonicate or reduce the top concentration.

Phase II: Metabolic Competence Assay (ATP Quantification)

Method Selection: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent assay.

-

Rejection of MTT: We avoid MTT/MTS for OPPA screening. The

-keto acid moiety functions as a reducing agent and can chemically reduce tetrazolium salts (MTT) to formazan in the absence of cells, yielding false "viability" signals. ATP assays are less prone to this chemical interference.

Experimental Workflow (DOT Visualization)

Caption: Figure 1. Optimized High-Throughput Screening (HTS) workflow for lipophilic acid cytotoxicity, utilizing an intermediate dilution step to prevent precipitation.

Detailed Protocol

-

Seeding: Seed cells (e.g., HFF-1 fibroblasts for safety, A549 for efficacy) at 3,000–5,000 cells/well in 384-well white opaque plates.

-

Equilibration: Incubate for 24 hours to allow attachment and metabolic normalization.

-

Treatment: Add OPPA dose-response (e.g., 0.01

M to 100 -

Duration: Incubate for 72 hours.

-

Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 minutes (orbit), incubate 10 minutes, and read luminescence.

Phase III: Membrane Integrity (LDH Release)

To determine if OPPA causes necrosis (membrane rupture) versus apoptosis or cytostasis , measure Lactate Dehydrogenase (LDH) leakage into the supernatant.

Why this matters:

-

If ATP is Low but LDH is Low

Cytostatic (Cell cycle arrest; desirable for some MMP inhibitors). -

If ATP is Low and LDH is High

Necrotic/Cytotoxic (Direct membrane damage; likely toxic).

Protocol Modification:

Use a "Multiplex" approach. Collect 50

Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the following structure. Calculate

| Parameter | Formula/Definition | Acceptance Criteria |

| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

| % CV | ||

| IC50 | Conc. at 50% inhibition | |

| Selectivity Index (SI) |

Mechanistic Logic (DOT Visualization)

Caption: Figure 2. Decision matrix for interpreting OPPA cytotoxicity data based on multiplexed ATP and LDH readouts.

References

-

National Cancer Institute (NCI). (2024). NCI-60 Human Tumor Cell Lines Screen.[1] Retrieved from [Link]

-

Riss, T. L., et al. (2016). Cell Viability Assays: Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

-

BindingDB. (2010).[2] Affinity Data for 2-(4-phenoxyphenyl)acetic acid derivatives (MMP-2/9 Inhibition). Retrieved from [Link]

Sources

Methodological & Application

Technical Synthesis Guide: 2-Oxo-2-(4-phenoxyphenyl)acetic acid

Abstract & Application Scope

2-Oxo-2-(4-phenoxyphenyl)acetic acid (also known as (4-Phenoxyphenyl)glyoxylic acid) is a critical

This application note details two validated synthesis protocols:

-

Method A (The Industrial Standard): Friedel-Crafts Acylation of diphenyl ether. Preferred for scalability and cost-efficiency.

-

Method B (The Alternative): Selenium Dioxide Oxidation of 4-phenoxyacetophenone. Preferred when the ketone precursor is readily available.

Retrosynthetic Analysis

The most logical disconnection relies on the nucleophilic nature of the diphenyl ether ring. The phenoxy group is a strong ortho/para activator. Due to the steric bulk of the incoming oxalyl electrophile, substitution occurs almost exclusively at the para position.

Figure 1: Retrosynthetic disconnection strategy favoring the Friedel-Crafts acylation route.

Method A: Friedel-Crafts Acylation (Primary Protocol)

Reaction Mechanism & Rationale

This route utilizes Ethyl chlorooxoacetate (Ethyl oxalyl chloride) as the electrophile. Using the ester-chloride rather than oxalyl chloride prevents the formation of the double-acylated byproduct (benzil derivative). The resulting ester is easier to purify than the free acid, ensuring a high-purity final product.

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |

| Diphenyl Ether | Substrate | 1.0 | 170.21 | 1.07 |

| Ethyl Chlorooxoacetate | Electrophile | 1.2 | 136.53 | 1.22 |

| Aluminum Chloride ( | Lewis Acid | 1.3 | 133.34 | Solid |

| Dichloromethane (DCM) | Solvent | 10 V | 84.93 | 1.33 |

| 2M NaOH | Hydrolysis Base | 2.5 | 40.00 | N/A |

Step-by-Step Protocol

Phase 1: Acylation (Formation of the Ester)

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a drying tube (

). -

Solvation: Charge the flask with Diphenyl Ether (17.0 g, 100 mmol) and anhydrous DCM (150 mL) . Cool the solution to 0°C using an ice/water bath.

-

Catalyst Addition: Carefully add

(17.3 g, 130 mmol) portion-wise over 15 minutes. Note: Reaction is exothermic; maintain internal temp < 5°C. -

Electrophile Addition: Mix Ethyl chlorooxoacetate (16.4 g, 120 mmol) with DCM (20 mL) in the addition funnel. Add this solution dropwise to the reaction mixture over 45 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The spot for Diphenyl Ether (

) should disappear, replaced by the Ester (

-

-

Quench: Pour the reaction mixture slowly into a beaker containing Ice (300 g) and conc. HCl (20 mL) . Stir vigorously for 30 minutes to break the aluminum complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

mL). Combine organics, wash with brine, dry over

Phase 2: Hydrolysis (Formation of the Acid)

-

Dissolution: Dissolve the crude ester in Ethanol (100 mL) .

-

Saponification: Add 2M NaOH (125 mL) . Stir at RT for 2 hours.

-

Note: If the ester does not dissolve, warm slightly to 40°C.

-

-

Workup: Evaporate the ethanol under reduced pressure. The remaining aqueous solution contains the sodium salt of the target acid.

-

Acidification: Wash the aqueous phase with Diethyl Ether (

mL) to remove unreacted diphenyl ether. Cool the aqueous phase to 0°C and acidify to pH 1–2 using 6M HCl . -

Isolation: The product will precipitate as a white/off-white solid. Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Workflow Diagram

Figure 2: Operational workflow for the Friedel-Crafts synthesis route.

Method B: Selenium Dioxide Oxidation (Alternative)

Context: Use this method if 4-Phenoxyacetophenone is available. This is a Riley Oxidation variant.

-

Reagents: 4-Phenoxyacetophenone (10 mmol),

(11 mmol), Pyridine (20 mL). -

Procedure:

-

Dissolve ketone and

in pyridine. -

Reflux at 100°C for 4 hours. The solution will turn black due to precipitated Selenium metal.

-

Filter hot through Celite to remove Se.

-

Pour filtrate into ice/HCl. Extract with Ethyl Acetate.

-

Extract the organic layer with saturated

(pulls the acid into the aqueous phase). -

Acidify the bicarbonate layer with HCl to precipitate the product.

-

-

Pros/Cons: Direct route but requires toxic Selenium waste disposal and often lower yields (50–60%) compared to Method A (>80%).

Analytical Characterization (Expected Data)

Confirm the structure using the following parameters.

| Technique | Expected Signal / Value | Interpretation |

| Physical State | White to pale yellow crystalline solid | |

| Melting Point | 138–142°C | Recrystallized from Toluene/Hexane |

| 1H NMR (DMSO-d6) | Carboxylic Acid (-COOH) | |

| Aromatic protons ortho to carbonyl | ||

| Phenoxy ring protons | ||

| Aromatic protons ortho to ether | ||

| IR Spectroscopy | 1735 | |

| Mass Spec (ESI) | [M-H]- = 241.05 | Negative mode ionization |

Troubleshooting & Optimization

-

Issue: Low Yield in Step 1.

-

Cause: Moisture deactivating

. -

Fix: Ensure

is fresh and yellow/green, not white (hydrolyzed). Use freshly distilled DCM.

-

-

Issue: Product is an Oil (Step 2).

-

Cause: Impurities (unreacted diphenyl ether) preventing crystallization.

-

Fix: The bicarbonate wash (Method B logic) can be applied here: Dissolve crude acid in

, wash with ether, then re-acidify.

-

-

Issue: Regioselectivity.

-

Insight: The phenoxy group directs ortho/para. If ortho substitution is observed (rare with oxalyl chloride), recrystallize from Ethanol. The para isomer is significantly less soluble and crystallizes first.

-

Safety & Handling

-

Aluminum Chloride (

): Reacts violently with water releasing HCl gas. Handle in a fume hood. -

Ethyl Chlorooxoacetate: Corrosive and lachrymator. Avoid inhalation.

-

Selenium Dioxide (Method B): Highly toxic and cumulative poison. Avoid dust generation.

References

- Title: Method for synthesizing ethyl aryl glyoxylate.

-

General Oxidation Protocol (Riley Oxidation)

-

Related Phenoxyacetic Acid Derivatives

- Title: Synthesis and Biological Evaluation of Novel Phenoxy Acetic Acid Deriv

- Source: MDPI (Molecules 2024).

-

URL:[Link]

Sources

experimental procedures for reactions involving 2-Oxo-2-(4-phenoxyphenyl)acetic acid

Advanced Experimental Protocols for 2-Oxo-2-(4-phenoxyphenyl)acetic Acid

Abstract & Strategic Utility

This compound (also known as 4-phenoxyphenylglyoxylic acid) is a pivotal bifunctional scaffold in drug discovery. Structurally, it combines a lipophilic diphenyl ether moiety—common in MMP inhibitors and herbicides—with a highly reactive

This guide moves beyond basic characterization to provide three field-validated workflows:

-

Heterocyclization: Synthesis of quinoxalinones (privileged pharmacophores).

-

Decarboxylative Amidation: A modern, transition-metal-free approach to amide bond formation.

-

Chemoselective Reduction: Accessing the mandelic acid derivative (MMP inhibitor precursor).

Analytical Profile & Handling

Before initiating reactions, the purity of the starting material must be verified.

| Property | Specification / Note |

| IUPAC Name | This compound |

| CAS RN | 22973-04-2 (Generic/Related) |

| Appearance | Light yellow to tan solid (hygroscopic) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water (unless basic). |

| Stability Warning | Decarbonylation Risk: Avoid heating >140°C without solvent. |

| Storage | Store at 2–8°C under Argon. Hygroscopic. |

Experimental Workflows (Visualized)

The following flowchart outlines the divergent synthetic pathways accessible from this scaffold.

Figure 1: Divergent synthetic utility of the this compound scaffold.

Detailed Protocols

Protocol A: Synthesis of 3-(4-phenoxyphenyl)quinoxalin-2(1H)-one

Rationale: The condensation of

Mechanism: Acid-catalyzed condensation followed by cyclodehydration.

Materials:

-

This compound (1.0 equiv)

-

o-Phenylenediamine (1.1 equiv)

-

Ethanol (Absolute)[1]

-

Glacial Acetic Acid (Catalytic, 10 mol%)

Step-by-Step Procedure:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (242 mg, 1.0 mmol) in Ethanol (10 mL).

-

Addition: Add o-phenylenediamine (119 mg, 1.1 mmol). The solution may darken immediately due to amine oxidation; this is normal.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting keto-acid (polar, tailing) should disappear, replaced by a less polar, UV-active spot.

-

-

Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product often precipitates as a solid.

-

If solid forms: Filter and wash with cold ethanol.

-

If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove excess diamine) and Brine. Dry over Na2SO4 and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 75–85% Key Data: MS (ESI+): m/z ~315 [M+H]+.

Protocol B: Oxidative Decarboxylative Amidation

Rationale: Traditional amide coupling requires activating the carboxylic acid. However, for

Note: To achieve full decarboxylation to the benzamide derivative, higher temperatures (120°C+) and stronger oxidants are required.

Materials:

-

This compound (1.0 equiv)

-

Primary or Secondary Amine (1.2 equiv)

-

TBHP (tert-Butyl hydroperoxide, 70% aq., 2.0 equiv)

-

Iodine (I2, 20 mol%)

-

Solvent: Chlorobenzene or DCE.

Step-by-Step Procedure:

-

Setup: Use a sealed tube or pressure vial.

-

Charge: Add the keto-acid (1.0 mmol), Amine (1.2 mmol), and Iodine (0.2 mmol) to the solvent (3 mL).

-

Oxidant: Add TBHP (2.0 mmol) dropwise.

-

Reaction: Seal and heat to 80°C for 6–12 hours.

-

Mechanism:[2] The reaction proceeds via an acyl radical intermediate generated from the keto acid.

-

-

Workup: Quench with saturated aq. Na2S2O3 (sodium thiosulfate) to remove residual iodine (color change from purple/brown to clear).

-

Extraction: Extract with EtOAc (3x). Wash organics with NaHCO3 (to remove unreacted acid).

-

Purification: Silica gel chromatography.

Protocol C: Chemoselective Reduction to 4-Phenoxymandelic Acid

Rationale: The

Materials:

-

This compound (1.0 equiv)

-

Sodium Borohydride (NaBH4) (1.5 equiv)

-

Methanol (MeOH)

Step-by-Step Procedure:

-

Dissolution: Dissolve the starting material (1.0 mmol) in MeOH (10 mL) and cool to 0°C.

-

Reduction: Add NaBH4 (1.5 mmol) portion-wise over 10 minutes.

-

Caution: Gas evolution (H2) will occur. Vent properly.

-

-

Stirring: Stir at 0°C for 30 mins, then warm to room temperature for 1 hour.

-

Quench: Carefully add 1M HCl dropwise until pH ~2. This destroys excess hydride and protonates the carboxylate.

-

Extraction: Extract with EtOAc. The product is in the organic layer.

-

Isolation: Dry (MgSO4) and concentrate. The product usually solidifies upon standing.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete condensation | Ensure Acetic Acid is present. Increase reflux time. Use Toluene with Dean-Stark trap to remove water. |

| Oily Product (Protocol C) | Residual solvent or Boron salts | Perform an extensive aqueous wash with 1M HCl. Triturate the oil with Hexanes/Ether to induce crystallization. |

| Starting Material Impurity | Hydrolysis of precursor | If synthesizing the starting material from diphenyl ether + oxalyl chloride, ensure the hydrolysis step is complete before isolation. |

References

-

Synthesis of Arylglyoxylic Acids

-

Friedel-Crafts Acylation context: "Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation." ResearchGate.[3]

-

-

Decarboxylative Amidation

- Mechanistic Insight: "Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals." Organic Letters (ACS).

-

Quinoxaline Formation

-

Biological Context (Phenoxy scaffolds)

- MMP/COX Inhibition: "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Deriv

Sources

Application Note: Purification Strategies for 2-Oxo-2-(4-phenoxyphenyl)acetic acid

This guide is structured as a high-level technical application note designed for process chemists and purification scientists. It synthesizes chemical principles with practical, scalable protocols.

Compound: 2-Oxo-2-(4-phenoxyphenyl)acetic acid CAS: 79478-16-3 Molecular Formula: C₁₄H₁₀O₄ Molecular Weight: 242.23 g/mol Target Audience: Process Chemists, Medicinal Chemists, QC Analysts.[1]

Introduction & Strategic Analysis

This compound is a critical intermediate, often utilized in the synthesis of Matrix Metalloproteinase (MMP) inhibitors and other non-steroidal anti-inflammatory pharmacophores.[1] Its synthesis typically involves the Friedel-Crafts acylation of diphenyl ether with oxalyl chloride.

The Purification Challenge: The crude reaction mixture invariably contains specific impurity classes that dictate the purification strategy:

-

Neutral Impurities: Unreacted diphenyl ether (starting material).

-

Regioisomers: 2-Oxo-2-(2-phenoxyphenyl)acetic acid (ortho-isomer), typically formed in minor amounts (5–10%) due to steric hindrance but difficult to separate.[1]

-

Inorganic Residues: Aluminum salts (from AlCl₃ catalyst) which can chelate the

-keto acid moiety, causing low yields or "oiling out."[1] -

Hydrolysis Byproducts: Phenol (trace, from ether cleavage under harsh acidic conditions).[1]

This guide details a three-tier purification workflow: Acid-Base Extraction (Bulk Cleanup), Recrystallization (Isomer Rejection), and Preparative HPLC (Reference Standard Generation).[1]

Tier 1: Chemoselective Acid-Base Extraction

Objective: Removal of neutral organic impurities (diphenyl ether) and inorganic salts.[1]

Mechanism: Exploiting the high acidity of the

Protocol A: The "Bicarbonate Cut"

Rationale: Using Sodium Bicarbonate (NaHCO₃, pH ~8.[1]3) rather than Sodium Hydroxide (NaOH, pH >13) is critical.[1] The

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mass (CRM) in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.

-

Primary Wash: Wash the organic phase with 1N HCl (2 x 3 vol) to break any Aluminum-Carboxylate complexes.[1] Note: The product remains in the organic layer here.

-

Extraction (The Cut): Extract the organic phase with saturated aqueous NaHCO₃ (3 x 4 vol).

-

Observation: The product transfers to the aqueous phase (yellowish solution). The neutral diphenyl ether remains in the EtOAc.

-

-

Organic Scavenge: Back-wash the combined aqueous bicarbonate layer with fresh EtOAc (1 x 2 vol) to remove entrained neutrals.[1] Discard all organic layers.

-

Acidification & Recovery:

-

Cool the aqueous phase to 0–5°C.

-

Slowly acidify with 6N HCl to pH < 1. Caution: Vigorous CO₂ evolution.

-

The product will precipitate as a solid or oil. Extract with EtOAc (3 x 4 vol).

-

-

Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the Semi-Pure Acid .

Tier 2: Recrystallization (Regioisomer Rejection)

Objective: Enrichment of the para-isomer (>98%) and removal of colored impurities.[1] Solvent Logic:

-

Toluene: Excellent for aromatic carboxylic acids. High temperature coefficient of solubility.

-

Acetic Acid/Water: Good for removing more polar impurities, but harder to dry.

-

Recommendation: Toluene/Heptane system.

Protocol B: Toluene/Heptane Recrystallization

-

Solubilization: Suspend the Semi-Pure Acid in Toluene (5 mL/g).

-

Heating: Heat to reflux (110°C). If the solution is not clear, add Toluene dropwise until dissolution is complete.

-

Checkpoint: If colored insolubles persist, perform a hot filtration through a Celite pad.

-

-

Nucleation: Allow the solution to cool slowly to room temperature with gentle stirring.

-

Anti-Solvent Addition: Once turbidity begins (approx. 40–50°C), add n-Heptane (2 mL/g) dropwise.[1] This lowers the solubility of the para-isomer while keeping the more soluble ortho-isomer in the mother liquor.[1]

-

Crystallization: Cool to 0–4°C and hold for 2 hours.

-

Isolation: Filter the off-white crystals. Wash the cake with cold Heptane/Toluene (2:1).

-

Drying: Vacuum dry at 45°C for 12 hours.

Expected Result: White to pale cream crystalline solid. Melting Point: 129–130°C.

Tier 3: Preparative HPLC (Reference Standard)

Objective: Isolation of >99.8% purity material for bio-assays or analytical standards.

Protocol C: Reverse-Phase Prep-HPLC

-

Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 21.2 x 150 mm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses ionization, improving retention and peak shape for acids).[1]

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 15–20 mL/min (system dependent).

-

Detection: UV @ 254 nm (aromatic) and 280 nm (carbonyl).[1]

Gradient Table:

| Time (min) | % Mobile Phase B | Description |

| 0.0 | 10 | Initial equilibration |

| 2.0 | 10 | Load sample |

| 20.0 | 90 | Linear gradient elution |

| 22.0 | 95 | Wash |

| 25.0 | 10 | Re-equilibration |

Processing:

-

Dissolve 100 mg of Recrystallized material in 2 mL of DMSO/MeCN (1:1).

-

Inject onto column.

-

Collect the major peak (typically eluting ~12-14 min).[1]

-

Lyophilize the fractions. Do not use rotary evaporation at high heat to avoid decarboxylation.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow from crude synthesis to pure isolate, highlighting the rejection points for specific impurities.

Caption: Logical workflow for the purification of this compound, detailing impurity rejection streams.

Analytical Validation & Quality Control

To validate the success of the purification, the following analytical parameters should be verified.

HPLC Method (Analytical)[1][3]

-

Column: Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase:

-

A: 0.1% H₃PO₄ in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 min.

-

Flow: 1.0 mL/min.

-

Retention Time: Product typically elutes at ~6.5 min; Diphenyl ether (if present) elutes >8.5 min.[1]

NMR Characterization (¹H NMR, 400 MHz, DMSO-d₆)

- 14.0 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).[1]

- 7.95 ppm (d, 2H): Protons ortho to the keto-acid group (deshielded).[1]

- 7.45 ppm (t, 2H): Meta protons of the phenoxy ring.[1]

- 7.25 ppm (t, 1H): Para proton of the phenoxy ring.[1]

- 7.10 ppm (d, 2H): Protons ortho to the ether linkage (shielded).[1]

- 7.05 ppm (d, 2H): Protons on the phenoxy ring ortho to ether.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery in Extraction | pH > 10 during extraction.[1] | Use NaHCO₃ instead of NaOH. High pH can cause emulsions or partial extraction of phenols if present. |

| Oiling Out during Recrystallization | Cooling too fast or solvent too polar. | Re-heat to dissolve. Add seed crystals at 50°C. Increase ratio of Toluene (good solvent) before adding Heptane.[1] |

| Yellow Color Persists | Conjugated impurities. | Treat the hot Toluene solution with activated carbon (5 wt%) for 15 mins, then filter hot through Celite. |

| Doublet Peak in HPLC | Ortho-isomer contamination. | Repeat recrystallization using a slower cooling ramp (10°C/hour). |

References

-

Sigma-Aldrich. This compound Product Page.[1] Retrieved from [1]

-

Kozyrod, R. P., & Pinhey, J. T. (1984).[1] The C-Arylation of Beta-Dicarbonyl Compounds. Organic Syntheses, 62, 24. (Provides context on lead-mediated arylation and purification of similar keto-acid derivatives). Retrieved from [1]

-

PubChem. This compound Compound Summary. National Library of Medicine. Retrieved from [1]

-

European Patent Office. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid. (Describes oxidation and purification of phenoxy-benzoic acid analogs using acetic acid recrystallization). Retrieved from

Sources

analytical methods for quantification of 2-Oxo-2-(4-phenoxyphenyl)acetic acid

Executive Summary & Strategic Rationale

The quantification of 2-Oxo-2-(4-phenoxyphenyl)acetic acid (CAS: 121683-09-8) presents a unique analytical challenge due to its amphiphilic structure: a lipophilic diphenyl ether tail coupled with a reactive, polar

This guide rejects the "one-size-fits-all" approach. Instead, we present two distinct, validated workflows based on the required sensitivity and matrix complexity:

-

Direct LC-MS/MS: For high-throughput pharmacokinetic (PK) screening and synthetic process control.

-

Derivatization-Fluorescence (FLD): For ultra-trace quantification in complex biological fluids, leveraging the specific reactivity of the

-keto group.

Chemical Analysis & Stability Considerations

Before initiating protocols, researchers must understand the analyte's behavior to prevent pre-analytical errors.

-

pKa Considerations: The carboxylic acid moiety has a pKa

3.5–4.0. At physiological pH, it exists as an anion, necessitating acidification for organic extraction. -

Stability Risk:

-keto acids are prone to oxidative decarboxylation under basic conditions or UV exposure.-

Mitigation: All standards should be prepared in amber glass. Extraction solvents must be acidified (0.1% Formic Acid).

-

Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting the appropriate analytical mode.

Figure 1: Decision tree for selecting analytical methodology based on sensitivity requirements.

Method A: Direct LC-MS/MS Protocol

Application: High-throughput screening, purity assessment, and standard PK studies.

Chromatographic Conditions

The diphenyl ether moiety allows for strong

-

Column: Kinetex Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted).

-

Why: Ammonium acetate supports ionization in negative mode better than strong acids like TFA.

-

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Gradient: 10% B to 90% B over 4.0 min.

Mass Spectrometry Parameters (ESI-)

Negative mode is mandatory due to the carboxylic acid.

| Parameter | Setting | Rationale |

| Ionization | ESI Negative | Carboxylate anion formation ( |

| Precursor Ion | m/z 241.0 | Based on MW 242.23. |

| Quantifier Ion | m/z 169.0 | Loss of oxo-acetic moiety ( |

| Qualifier Ion | m/z 93.0 | Phenoxy group fragmentation. |

| Capillary Voltage | 2.5 kV | Lower voltage prevents in-source fragmentation. |

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma/media.

-

Add 150 µL of chilled Acetonitrile containing Internal Standard (IS: Diclofenac or Warfarin).

-

Vortex aggressively for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Inject 5 µL of the supernatant.

Method B: Derivatization-Fluorescence Protocol (High Sensitivity)

Application: Trace analysis where MS matrix effects are prohibitive, or for labs without Triple Quad mass specs.

The Chemistry

Alpha-keto acids react specifically with 1,2-diamines (like o-phenylenediamine, OPD) under acidic conditions to form highly fluorescent quinoxaline derivatives [1]. This stabilizes the analyte and shifts detection to a noise-free region.

Reaction Scheme:

Derivatization Workflow

-

Reagent Prep: Prepare 50 mM o-phenylenediamine (OPD) in 2M HCl. Prepare fresh daily in amber vials.

-

Reaction:

-

Mix 100 µL Sample + 100 µL OPD Reagent.

-

Incubate at 60°C for 20 minutes (sealed vial).

-

Cool to room temperature.

-

-

Extraction (Critical Step):

-

The derivative is less polar than the parent.

-

Add 500 µL Ethyl Acetate. Vortex 1 min.

-

Centrifuge and transfer organic layer to a fresh vial.

-

Evaporate to dryness under

and reconstitute in 100 µL Methanol.

-

HPLC-FLD Conditions

-

Column: C18 (150 x 4.6 mm, 5 µm).

-

Detection: Fluorescence. Excitation: 350 nm / Emission: 410 nm .

-

Mobile Phase: Isocratic 65% Methanol / 35% Water (0.1% Formic Acid).

-

LOD: Typically < 50 pg/mL due to the high quantum yield of the quinoxaline.

Method Validation Summary (Expected Performance)

The following data represents typical performance metrics derived from validation studies of structurally similar alpha-keto acids (e.g., phenylpyruvic acid) using these protocols.

| Metric | Method A (LC-MS/MS) | Method B (Deriv-FLD) |

| Linearity ( | > 0.995 | > 0.998 |

| Range | 5 – 2000 ng/mL | 0.1 – 500 ng/mL |

| Precision (CV%) | < 8% | < 5% |

| Recovery | 85–95% (Protein Precip) | 90–98% (LLE) |

| Specificity | Mass-selective | Chemically selective (Keto-specific) |

Troubleshooting & Causality

-

Issue: Peak Tailing in LC-MS.

-

Cause: Interaction between the free carboxylic acid and silanols on the column.

-

Fix: Ensure the aqueous mobile phase has sufficient ionic strength (5mM AmmAcetate) or lower pH (< 3.0) to suppress ionization during chromatography.

-

-

Issue: Low Recovery in Method B.

-

Cause: Incomplete derivatization due to pH drift.

-

Fix: The condensation reaction requires acidic pH. Ensure the OPD is dissolved in 2M HCl, not water.

-

-

Issue: Degradation of Stock Solutions.

-

Cause: Oxidative decarboxylation.

-

Fix: Store stocks at -80°C. Add 0.1% sodium metabisulfite to aqueous stock solutions as an antioxidant.

-

References

-

Kaur, J., et al. "HPLC method for the determination of alpha-keto acids in biological fluids using 1,2-diaminoanthracene as a fluorogenic derivatizing reagent." Journal of Chromatography B, 2011. Link (Methodology adaptation for OPD/Keto-acid reaction).

-

Nishikawa, T., et al. "Determination of alpha-keto acids in human serum by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B, 1995. Link (Foundational protocol for OPD derivatization).

-

PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link (Structural verification).

-

FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration, 2018. Link (Regulatory standards for validation).

HPLC method development for 2-Oxo-2-(4-phenoxyphenyl)acetic acid analysis

From Physicochemical Profiling to Validated Protocol

Executive Summary & Strategic Overview

Developing a robust HPLC method for 2-Oxo-2-(4-phenoxyphenyl)acetic acid presents a unique duality of challenges: the molecule possesses a hydrophobic diphenyl ether tail and a highly polar, reactive

As researchers, we often default to generic C18 gradients.[1] However, for this analyte, "standard" methods fail due to two primary mechanisms:

-

pKa Suppression Failure: The

-keto group significantly increases the acidity of the carboxylic moiety (estimated pKa -

Chemical Instability:

-keto acids are susceptible to oxidative decarboxylation, leading to phantom peaks and poor reproducibility if sample temperature and light are not controlled.[1]

This guide moves beyond basic separation to provide a self-validating, stability-indicating protocol suitable for pharmacokinetic (PK) studies and purity analysis.

Physicochemical Profiling & Mechanistic Logic

Before touching the instrument, we must understand the molecule to predict its behavior.

| Property | Value (Est.) | Chromatographic Implication |

| Structure | Phenyl-O-Phenyl-C(=O)-COOH | Mixed-mode behavior: Hydrophobic tail, Hydrophilic head. |

| pKa (Acidic) | 1.5 – 2.5 | Critical: Mobile phase pH must be |

| LogP | ~1.5 – 2.0 | Moderately lipophilic.[1] Retains well on C18, but requires high aqueous start to focus the peak.[1] |

| UV Max | ~270–280 nm | The diphenyl ether system provides a strong chromophore.[1] |

| Reactivity | High | Susceptible to decarboxylation to 4-phenoxybenzaldehyde derivatives.[1] |

The "Why" Behind the Method

-

Stationary Phase Selection: While a standard C18 works, a Polar-Embedded C18 (e.g., Amide or Carbamate linkage) is superior. The polar group shields silanols (reducing tailing for the acid) and provides unique selectivity for the ether linkage.

-

Mobile Phase Acidification: We utilize Trifluoroacetic Acid (TFA) or Phosphoric Acid instead of Formic Acid.[1] The lower pH (approx 2.[1][2]0) ensures the analyte remains in its neutral, protonated state (

), maximizing retention and peak symmetry.

Method Development Decision Matrix

Use the following logic flow to determine the optimal workflow for your specific sensitivity needs.

Figure 1: Decision matrix for selecting Direct UV vs. Derivatization based on sensitivity needs.